N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-methylbenzenesulfonamide
Description
This compound features a 2-oxooxazolidinone core substituted with a benzo[d][1,3]dioxol-5-yl group at the 3-position and a 4-methylbenzenesulfonamide moiety at the 5-methyl position. The sulfonamide group enhances solubility and provides opportunities for target engagement via hydrogen bonding or hydrophobic interactions .
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-12-2-5-15(6-3-12)27(22,23)19-9-14-10-20(18(21)26-14)13-4-7-16-17(8-13)25-11-24-16/h2-8,14,19H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVJUUYAMNKFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CN(C(=O)O2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines. Therefore, it’s plausible that this compound may also target cancer cells.
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Based on the reported anticancer activity of similar compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that the compound might have similar effects.
Biochemical Analysis
Biochemical Properties
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-methylbenzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been reported to have anticancer activity against various cancer cell lines.
Cellular Effects
The effects of this compound on cells are diverse. It has been found to have cytotoxic activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. It is believed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound has a significant impact on cellular function over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been reported, it is known that the compound has significant biological activity
Metabolic Pathways
It is likely that the compound interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Biological Activity
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, an oxazolidinone ring, and a sulfonamide group. Its molecular formula can be represented as C₁₅H₁₅N₃O₄S, and it has a molecular weight of approximately 335.36 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The oxazolidinone ring is known for its effectiveness against Gram-positive bacteria, suggesting potential utility in treating infections caused by resistant strains .
- Anticancer Properties : Studies have shown that benzodioxole derivatives can inhibit cancer cell proliferation. For instance, derivatives similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and modulating inflammatory cytokines such as IL-6 and TNF-α .
- Anti-inflammatory Effects : The sulfonamide group is recognized for its anti-inflammatory properties. Compounds containing this moiety have been studied for their ability to reduce inflammation in various models of disease .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several oxazolidinone derivatives against common pathogens. The results indicated that derivatives with modifications similar to this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound inhibited cell growth in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways and modulation of cell cycle regulators .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 10 | Cell cycle arrest |
Case Study 3: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan, the compound significantly reduced paw edema in rats, highlighting its potential as an anti-inflammatory agent. The study measured levels of pro-inflammatory cytokines before and after treatment, showing a marked decrease post-administration .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Differences
(a) Core Heterocycle Variations
- Imidazole Derivatives: Compound N-{4-[Benzo[d][1,3]dioxol-5-yl(trimethylsilyl)methyl]-1-methyl-1H-imidazol-2-yl}-4-methylbenzenesulfonamide (10a) () replaces the oxazolidinone with an imidazole ring. Melting Point: 90–93°C for 10a vs. N/A for the target compound.
- Isoxazole Derivatives: N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide () features an isoxazole core, which is more electron-deficient than oxazolidinone, altering reactivity in electrophilic substitutions .
- Chromenone Derivatives: 3-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromen-7-yl acetate (31a) () utilizes a chromenone scaffold, introducing conjugated carbonyl groups that enhance UV absorption properties, unlike the oxazolidinone .
(b) Substituent Effects
- Benzo[d][1,3]dioxol Positional Isomers :
- Sulfonamide Variations: N-(Benzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide (1c) () lacks the oxazolidinone-methyl linker, simplifying the structure but reducing conformational restraint .
Pharmacological and Physicochemical Properties
- Adenosine Receptor Ligands: LUF7746 () incorporates a benzo[d][1,3]dioxol-5-yl group and sulfonamide but uses a pyridinethioether scaffold for covalent binding to A1 receptors. The target compound’s oxazolidinone may limit similar covalent interactions .
- IDO1 Inhibitors :
Crystallographic and Spectroscopic Data
- Crystal Structure :
- NMR Profiles: Imidazole derivative 10a () shows distinct δ 7.6–7.8 ppm aromatic protons, whereas oxazolidinone derivatives typically exhibit δ 4.0–5.0 ppm for lactam protons .
Research Findings and Implications
- Synthetic Efficiency : Suzuki coupling () and Pd-catalyzed methods () achieve high yields (>80%) for benzo[d][1,3]dioxol-containing compounds, suggesting applicability to the target’s synthesis .
- Bioactivity Trends: Sulfonamide groups enhance target affinity (e.g., PI3Kα inhibition in ), while oxazolidinones improve metabolic stability compared to ester-containing analogues () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
